3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a heterocyclic derivative featuring a 1,2,4-triazol-5(4H)-one core substituted with a piperidin-4-yl group functionalized by a 2,5-dimethylfuran-3-carbonyl moiety. Additional substituents include an ethyl group at position 4 and a 2-methoxyethyl group at position 1 of the triazolone ring. Its physicochemical properties, such as solubility and lipophilicity, are influenced by the 2-methoxyethyl group (enhancing hydrophilicity) and the dimethylfuran-piperidine moiety (contributing to aromatic interactions) .
Properties
IUPAC Name |
5-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-5-22-17(20-23(19(22)25)10-11-26-4)15-6-8-21(9-7-15)18(24)16-12-13(2)27-14(16)3/h12,15H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYWLYDDYYDFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.46 g/mol. The structure features a triazole ring, a piperidine moiety, and a furan carbonyl group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring is known for its role in inhibiting fungal cytochrome P450 enzymes, which can be extrapolated to potential antibacterial or antifungal activities. Additionally, the presence of the piperidine and furan groups may enhance binding affinity to specific receptors or enzymes.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Activity | |
| Candida albicans | Effective Inhibition |
Antiviral Activity
Triazole compounds have been investigated for their antiviral properties, particularly against HIV and other viral infections. The compound's ability to inhibit viral replication may be linked to its structural components:
Case Studies
Several case studies have explored the pharmacological effects of similar triazole compounds:
- Study on HIV Inhibition : A related triazole derivative showed promising results in inhibiting HIV replication in vitro with an EC50 value of 3.2 µM. This suggests that modifications in the structure could enhance antiviral potency against HIV .
- Evaluation of Antifungal Properties : Another study focused on a series of triazole derivatives demonstrated broad-spectrum antifungal activity against clinically relevant strains of Candida and Aspergillus species, indicating the potential utility of this compound in treating fungal infections .
Comparison with Similar Compounds
Structural Analogs and Key Features
*Estimates based on structural analysis due to lack of explicit data in evidence.
Analysis of Substituent Effects
Core Heterocycle Modifications: The target compound employs a furan ring fused to piperidine, favoring π-π stacking interactions. In contrast, Analog 1 uses an isoxazole ring, which introduces additional nitrogen atoms and may alter electronic properties .
Solubility and Lipophilicity :
- The 2-methoxyethyl group in the target compound improves aqueous solubility compared to Analog 1 's fluorophenyl group, which increases lipophilicity.
- Analog 2 ’s hydroxypropyl substituent balances hydrophilicity but introduces steric bulk.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
